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Compound of Interest

Compound Name: 3,5-Dimethylphenylacetic acid

Cat. No.: B181087

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethylphenylacetic
Acid

Introduction

3,5-Dimethylphenylacetic acid (CAS No: 42288-46-0) is a carboxyl-containing aromatic
compound that serves as a crucial intermediate in organic synthesis, particularly within the
pharmaceutical industry.[1] Its structural features—a phenyl ring substituted with two methyl
groups and an acetic acid moiety—confer specific physicochemical properties that are critical
for its reactivity, solubility, and ultimately, its utility in the synthesis of active pharmaceutical
ingredients (APIs).[1][2] Understanding these properties is not merely an academic exercise; it
is fundamental to process optimization, formulation development, and ensuring the quality and
purity of final drug products.

This guide provides a comprehensive overview of the core physicochemical characteristics of
3,5-Dimethylphenylacetic acid. It is designed for researchers, chemists, and drug
development professionals, offering not only quantitative data but also the underlying scientific
principles and validated experimental methodologies for their determination.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all subsequent analysis.

o |[UPAC Name: 2-(3,5-dimethylphenyl)acetic acid[1][3]
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e Synonyms: 3,5-Xylylacetic acid, Benzeneacetic acid, 3,5-dimethyl-[1]
e CAS Number: 42288-46-0[4][5][6]
e Molecular Formula: C10H1202[3][5]
e Molecular Weight: 164.20 g/mol [3][5]
e Chemical Structure:
Caption: 2D Structure of 3,5-Dimethylphenylacetic Acid.
« Canonical SMILES: CC1=CC(CC(=0)0)=CC(C)=C1
« InChl Key: HDNBKTWQBJJYPD-UHFFFAOYSA-N[1][4]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for 3,5-Dimethylphenylacetic
acid, compiled from various authoritative sources. Such data is invaluable for predicting the
compound's behavior in different chemical environments.

Property Value Source(s)

White to cream or light beige
Appearance , [4][51(7]
crystalline powder

Melting Point 98 -104.5 °C [L1[4115107]
Boiling Point 291 °C (at 760 mmHg) [5]
Density 1.098 g/cm3 [5]

pKa (Predicted) ~4.27 [8]

Polar Surface Area 37.3A2 [3][5]
LogP (XLogP3) 1.93 [5]

Experimental Determination of Key Properties
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The trustworthiness of physicochemical data hinges on robust and validated experimental
protocols. As a Senior Application Scientist, | emphasize not just the steps, but the rationale
that ensures data integrity.

Melting Point Determination

Principle: The melting point is a critical indicator of purity. A pure crystalline solid exhibits a
sharp, well-defined melting range (typically <1°C). Impurities depress and broaden this range.
The protocol described here uses a standard digital melting point apparatus.

Methodology:

o Sample Preparation: Ensure the 3,5-Dimethylphenylacetic acid sample is completely dry
and finely powdered. A non-powdered sample will heat unevenly, leading to a broad and
inaccurate melting range.

o Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a
height of 2-3 mm. Tapping the tube gently ensures tight packing, which is essential for
uniform heat transfer.

e Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point
apparatus.

e Rapid Scan (Optional but Recommended): Set a fast ramp rate (~10-20°C/min) to quickly
determine an approximate melting range. This experienced-based step saves significant
time.

o Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting
point. Prepare a new capillary and set a slow ramp rate (1-2°C/min). A slow rate is crucial for
allowing the system to reach thermal equilibrium, ensuring an accurate reading.

o Observation: Record the temperature at which the first drop of liquid appears (onset) and the
temperature at which the entire sample becomes a clear liquid (clear melt). The range
between these two points is the melting range. For 3,5-Dimethylphenylacetic acid, this
should fall within the 98-104.5°C range.[4][7]
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Acid Dissociation Constant (pKa) Determination via
Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant, indicating the
strength of the acid. For a carboxylic acid like this, it is the pH at which the protonated (acidic)
and deprotonated (carboxylate) forms are present in equal concentrations. Potentiometric
titration provides a highly reliable method for its determination by monitoring pH changes upon
the addition of a strong base.

Click to download full resolution via product page

Caption: Workflow for pKa Determination via Potentiometric Titration.
Methodology:

o Analyte Preparation: Accurately weigh approximately 0.1 mmol of 3,5-
Dimethylphenylacetic acid and dissolve it in a suitable solvent system (e.g., 50 mL of a
50:50 methanol/water mixture). The use of a co-solvent is a critical choice to ensure the acid,
which has limited water solubility, remains fully dissolved throughout the titration.

 Titrant Standardization: Prepare a ~0.1 M solution of NaOH and standardize it against a
primary standard like potassium hydrogen phthalate (KHP). Using a non-standardized titrant
is @ common source of significant error.

o System Calibration: Calibrate a pH meter using at least two, preferably three, standard
buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

« Titration: Immerse the calibrated pH electrode and a stirrer in the analyte solution. Add the
standardized NaOH titrant in small, precise increments (e.g., 0.1 mL), allowing the pH

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b181087?utm_src=pdf-body-img
https://www.benchchem.com/product/b181087?utm_src=pdf-body
https://www.benchchem.com/product/b181087?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

reading to stabilize after each addition. Record the pH and the total volume of titrant added.

o Data Analysis:

o Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to
generate a titration curve.

o Determine the equivalence point (Veq), the point of maximum slope, by calculating the first
derivative of the curve (ApH/AV).

o The half-equivalence point is Veq / 2.

o The pKa is the pH value on the titration curve corresponding to the volume at the half-
equivalence point. This value should be near the predicted 4.27.[8]

Structural Confirmation by Spectroscopic Analysis

Principle: No single technique can unambiguously determine a structure. A self-validating
system relies on orthogonal techniqgues—NMR, IR, and MS—that probe different aspects of the
molecule, providing complementary data that, when combined, confirm the structure with high
confidence.
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Dissolve sample in
deuterated solvent
(e.g., CDCls, DMSO-ds)

NMR Spectroscopy
(H, 5C)
Provides carbon-hydrogen framework

IR Spectroscopy
Identifies functional groups
(C=0, O-H)

Mass Spectrometry
Determines molecular weight
and fragmentation pattern

MS Data:
- Molecular ion peak [M]* at m/z 164
- Fragments for loss of COOH (m/z 45)
and benzyl cation (m/z 119)

NMR Data:
- Proton signals for Ar-H, CHz, CHs
- Carbon signals for C=0, Ar-C, CHz, CHs

IR Data:
- Strong C=0 stretch (~1700 cm~1)
- Broad O-H stretch (~2500-3300 cm~1)

Structural Confirmation
Data from all techniques are
consistent with the proposed structure

Click to download full resolution via product page

Caption: Integrated workflow for structural elucidation.

¢ H NMR (Proton Nuclear Magnetic Resonance):

o Expected Signals: Based on the structure, one would expect to see:

» A broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).

» A singlet for the two methylene protons (-CHz-) around 3.6 ppm.

» Singlets for the aromatic protons.
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= Asinglet for the six equivalent methyl protons (-CHs) around 2.3 ppm.

o Insight: The integration (area under each peak) confirms the ratio of protons in each
unique chemical environment, validating the number of methyl, methylene, and aromatic
protons.

IR (Infrared) Spectroscopy:

o Principle: IR spectroscopy identifies functional groups by detecting their characteristic
vibrational frequencies.

o Expected Key Absorptions:

» Avery broad absorption band from ~2500-3300 cm~1 characteristic of the O-H stretch of
a carboxylic acid dimer.

» A strong, sharp absorption band around 1700-1725 cm~1 corresponding to the C=0
(carbonyl) stretch.

o Insight: The presence of both these bands is a definitive indicator of the carboxylic acid
functional group.

e Mass Spectrometry (MS):

o Principle: MS provides the molecular weight of the compound and clues to its structure
through fragmentation patterns.

o Expected Results (Electron lonization - EI):

= A molecular ion peak (M*) at an m/z (mass-to-charge ratio) of 164, confirming the
molecular weight.[3]

= A prominent fragment at m/z 119, corresponding to the loss of the carboxyl group (-
COOH, 45 Da), resulting in the stable 3,5-dimethylbenzyl cation.

o Insight: This data confirms the molecular formula and is consistent with the expected
fragmentation of a phenylacetic acid derivative.
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Applications in Drug Development

3,5-Dimethylphenylacetic acid is primarily utilized as an active pharmaceutical intermediate.
[1][9] Its physicochemical properties directly influence its role in synthesis:

» Solubility and Reactivity: The LogP value of ~1.9 indicates moderate lipophilicity, which
dictates the choice of solvents for reactions to ensure all reactants remain in the same phase
for optimal yield.[5]

o Acidity (pKa): The pKa of ~4.3 is crucial for reaction planning.[8] The carboxyl group can be
easily deprotonated with a mild base to form a nucleophilic carboxylate for esterification or
amidation reactions. Alternatively, it can be protected during reactions at other sites on the
molecule.

o Purity and Crystallinity: The well-defined crystalline nature and high melting point facilitate
purification by recrystallization, a critical step in pharmaceutical manufacturing to remove
impurities and ensure the final APl meets stringent regulatory standards.[4][5]

Conclusion

The physicochemical properties of 3,5-Dimethylphenylacetic acid define its chemical identity,
behavior, and utility. A thorough characterization, employing a suite of validated, orthogonal
analytical techniques, is essential for its effective use in research and drug development. The
data and methodologies presented in this guide provide a robust framework for scientists to
handle, analyze, and apply this important chemical intermediate with confidence and scientific
rigor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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